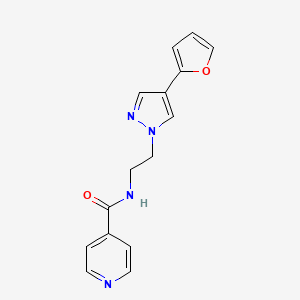![molecular formula C22H22N4O5S B2743783 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 920664-05-7](/img/structure/B2743783.png)
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, a pyrimidine ring, which is a basic aromatic ring present in many important biomolecules, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and pyrimidine rings are aromatic and planar, while the acetamide group would add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar acetamide group could increase its solubility in polar solvents, while the aromatic rings might increase its stability .Scientific Research Applications
Crystal Structure Analysis
Research on related compounds, such as "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide," has contributed to understanding the crystal structures of similar chemical entities. These studies provide insights into the molecules' conformation, which is crucial for understanding their interactions and potential applications in materials science and drug design. For example, the analysis of crystal structures of related acetamides has revealed specific conformations and intramolecular interactions, highlighting the significance of the pyrimidine ring's inclination relative to the benzene ring, which could influence the compound's binding properties and stability (Subasri et al., 2017).
Antimicrobial Activity
The synthesis and characterization of novel heterocyclic compounds containing the sulfamido moiety, akin to the compound , have demonstrated antimicrobial activity. Such research outlines the processes for synthesizing these compounds and evaluating their effectiveness against various bacterial and fungal strains. This indicates potential applications of the compound in developing new antimicrobial agents (Nunna et al., 2014).
Radioligand Imaging
Research into related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, particularly those designed with a fluorine atom for labeling with fluorine-18, has been significant in developing selective radioligands for imaging applications, such as positron emission tomography (PET). This highlights the potential of the compound for similar applications in medical imaging and diagnostics (Dollé et al., 2008).
Antitumor and Anti-inflammatory Applications
The exploration of pyrimidine derivatives for antitumor and anti-inflammatory activities offers insights into the potential therapeutic applications of related compounds. Synthesis and characterization efforts aim to evaluate these compounds' efficacy against various cancer cell lines and inflammatory conditions, providing a foundation for future drug development endeavors (Alqasoumi et al., 2009).
Future Directions
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-22(2)13-15-5-3-6-18(20(15)31-22)30-14-19(27)25-16-7-9-17(10-8-16)32(28,29)26-21-23-11-4-12-24-21/h3-12H,13-14H2,1-2H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKNVAANIIBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)
![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)



![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)
![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)
![7-O-Tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)